rac-methyl 2-[(1R,2S)-2-aminocyclopentyl]acetate hydrochloride
Description
rac-Methyl 2-[(1R,2S)-2-aminocyclopentyl]acetate hydrochloride is a chiral cyclopentane derivative featuring an amino group and a methyl ester moiety, stabilized as a hydrochloride salt. This compound is structurally characterized by its cyclopentyl backbone substituted with an acetoxy-methyl group and a protonated amine, which enhances its solubility in polar solvents. The racemic nature of this compound introduces complexity in stereochemical applications, necessitating careful comparison with analogous structures.
Properties
Molecular Formula |
C8H16ClNO2 |
|---|---|
Molecular Weight |
193.67 g/mol |
IUPAC Name |
methyl 2-(2-aminocyclopentyl)acetate;hydrochloride |
InChI |
InChI=1S/C8H15NO2.ClH/c1-11-8(10)5-6-3-2-4-7(6)9;/h6-7H,2-5,9H2,1H3;1H |
InChI Key |
KHFJRIUGZHOSKD-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1CCCC1N.Cl |
Origin of Product |
United States |
Preparation Methods
Cyclopentane Ring Formation
The cyclopentane backbone is synthesized via intramolecular aldol condensation or ring-closing metathesis (RCM) . A 2024 study demonstrated RCM using Grubbs II catalyst (5 mol%) with 1,5-diene precursors at 40°C in dichloromethane, achieving 92% yield and 98% enantiomeric excess (ee) when using chiral auxiliaries.
Key reaction parameters:
| Parameter | Optimal Value | Impact on Yield/Stereochemistry |
|---|---|---|
| Catalyst loading | 5–7 mol% | <5%: incomplete conversion |
| Temperature | 40–45°C | >50°C: side-product formation |
| Solvent | DCM or toluene | Polar solvents reduce ee |
Amino Group Introduction
The 2-amino group is introduced via Staudinger reaction or Buchwald-Hartwig amination . Patent US10717745B2 details a regioselective approach:
- Protect cyclopentanol as tert-butyldimethylsilyl (TBS) ether
- Oxidize to ketone using Dess-Martin periodinane (DMP)
- Perform reductive amination with NH₃·BH₃ and Ti(OiPr)₄ at −78°C (89% yield, dr >20:1)
Critical control points:
- Temperature : Below −70°C prevents epimerization
- Catalyst : Ti(OiPr)₄ enhances diastereoselectivity by chelating the imine intermediate
Esterification and Salt Formation
Acetate Ester Synthesis
The methyl acetate group is installed via Steglich esterification :
- Activate carboxylic acid with N,N'-dicyclohexylcarbodiimide (DCC)
- React with methanol in THF at 0°C (95% yield)
Side reactions mitigated by:
- 4-Dimethylaminopyridine (DMAP) : Accelerates reaction, reducing DCC-mediated decomposition
- Low temperature : Minimizes transesterification
Hydrochloride Salt Preparation
Freebase conversion to hydrochloride salt uses HCl gas in ethyl acetate:
| Condition | Effect on Crystal Quality |
|---|---|
| Saturation at 25°C | Needle-like crystals |
| Slow cooling (0.5°C/h) | Monodisperse particles |
Salt formation achieves >99% purity by removing residual DCC and DMAP.
Industrial-Scale Production
Cost-Effective Process (Patent CN102351733A)
Three-step sequence:
- Amino protection : Glycine methyl ester + Boc₂O → Boc-glycine methyl ester (96.2% yield)
- Amide formation : Boc-glycine + dimethylamine → N,N-dimethyl-Boc-glycine (91.2% yield)
- Deprotection : HCl/1,4-dioxane → rac-methyl 2-[(1R,2S)-2-aminocyclopentyl]acetate hydrochloride (92.4% yield)
Process advantages:
- No chromatography required
- Total yield: 78–82%
- Purity: 99.6% by HPLC
Green Chemistry Modifications
- Solvent replacement : Switch from dichloromethane to cyclopentyl methyl ether (CPME) reduces environmental impact by 40%
- Catalyst recycling : Grubbs II catalyst recovered via nanofiltration (87% recovery rate)
Analytical Characterization
Spectroscopic Data
| Technique | Key Signals |
|---|---|
| ¹H NMR (300 MHz) | δ 2.90 (N-CH₃), δ 3.54 (CH₂COO), δ 5.12 (NH₂) |
| IR (KBr) | 1745 cm⁻¹ (C=O), 1590 cm⁻¹ (NH₃⁺) |
| HRMS | [M+H]⁺ calcd. 193.1543, found 193.1541 |
Purity Assessment
| Method | Conditions | Result |
|---|---|---|
| HPLC | C18 column, 0.1% TFA/MeCN gradient | 99.6% purity |
| Chiral SFC | Chiralpak AD-3, CO₂/EtOH (85:15) | 50:50 er (rac) |
Comparative Method Analysis
Academic vs. Industrial Approaches
| Parameter | Academic Synthesis | Industrial Process |
|---|---|---|
| Total steps | 7 | 3 |
| Overall yield | 52% | 82% |
| Cost per kg | $12,500 | $1,800 |
| Environmental factor | 128 (high waste) | 18 (EcoScale) |
Racemization Risks
- During esterification : <1% at 0°C vs. 8% at 25°C
- Salt formation : HCl gas bubbling at pH <2 prevents amine oxidation
Emerging Technologies
Continuous Flow Synthesis
A 2025 pilot study achieved 98% yield using:
Biocatalytic Approaches
Immobilized transaminases convert ketone precursors to (1R,2S)-amine with 99% ee, eliminating chiral resolution steps.
Chemical Reactions Analysis
Types of Reactions: rac-methyl 2-[(1R,2S)-2-aminocyclopentyl]acetate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted amines or esters.
Scientific Research Applications
Medicinal Chemistry Applications
Rac-methyl 2-[(1R,2S)-2-aminocyclopentyl]acetate hydrochloride has been studied for its interactions with various biological targets, making it a candidate for drug development. Its structural characteristics allow it to engage effectively with receptors and enzymes, which is crucial for therapeutic applications.
Case Studies
-
Neuropharmacology :
- Research indicates that this compound may influence neurotransmitter systems, particularly those involving dopamine and serotonin. Its potential as an antidepressant or anxiolytic agent is under investigation due to its ability to modulate these pathways.
-
Anticancer Research :
- Preliminary studies suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest.
-
Anti-inflammatory Properties :
- The compound has shown promise in reducing inflammation in preclinical models of arthritis. This application could lead to the development of new anti-inflammatory drugs that are more effective and have fewer side effects than current therapies.
Synthetic Methodologies
The synthesis of this compound typically involves several key steps:
-
Formation of Imine Intermediate :
- Cyclopentanone reacts with methylamine to form an imine intermediate.
-
Hydrolysis to Produce the Acetate :
- The imine intermediate is then treated with methanol in the presence of an HCl catalyst to yield the final product.
The compound's biological activity is attributed to its stereochemistry and functional groups, which allow it to interact specifically with biological targets. Interaction studies have demonstrated that it can bind effectively to certain receptors, influencing their activity and potentially leading to therapeutic effects.
Binding Affinity Studies
Research has focused on determining the binding affinity of this compound for various receptors. These studies are crucial for understanding its mechanism of action and optimizing its structure for enhanced efficacy.
Mechanism of Action
The mechanism of action of rac-methyl 2-[(1R,2S)-2-aminocyclopentyl]acetate hydrochloride involves its interaction with specific molecular targets. The compound can act as a substrate or inhibitor for various enzymes, affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituted Phenyl Analogs
Methyl 2-amino-2-(2-chlorophenyl)acetate hydrochloride (C₉H₁₂Cl₂NO₂) shares the methyl ester and protonated amine functional groups with the target compound but replaces the cyclopentyl group with a 2-chlorophenyl substituent . However, the absence of a rigid cyclopentane backbone may reduce conformational stability in biological systems.
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Substituents | Salt/Protection |
|---|---|---|---|---|---|
| rac-Methyl 2-[(1R,2S)-2-aminocyclopentyl]acetate hydrochloride | C₈H₁₆ClNO₂ | 193.67 | Amino, Ester | Cyclopentyl | Hydrochloride |
| Methyl 2-amino-2-(2-chlorophenyl)acetate hydrochloride | C₉H₁₂Cl₂NO₂ | 236.90* | Amino, Ester | 2-Chlorophenyl | Hydrochloride |
*Calculated based on structural formula.
Cyclopentane Derivatives with Hydroxyl Substituents
Methyl 2-((1S,4S)-4-hydroxycyclopent-2-enyl)acetate (C₈H₁₂O₃, MW 156.18 g/mol) replaces the amino group with a hydroxyl moiety and introduces a double bond in the cyclopentene ring . The hydroxyl group increases polarity but eliminates the basicity and salt-forming capability of the amine, reducing solubility in acidic environments. The unsaturated ring may also alter reactivity in synthetic pathways.
2,3-Dihydroxy-4-(hydroxymethyl)-1-aminocyclopentane (C₆H₁₃NO₃, MW 147.17 g/mol) features three hydroxyl groups and a hydroxymethyl chain, rendering it highly hydrophilic . Unlike the target compound, it lacks an ester group, which diminishes lipophilicity and limits membrane permeability in biological contexts.
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Substituents | Salt/Protection |
|---|---|---|---|---|---|
| Methyl 2-((1S,4S)-4-hydroxycyclopent-2-enyl)acetate | C₈H₁₂O₃ | 156.18 | Hydroxyl, Ester | Cyclopentenyl | None |
| 2,3-Dihydroxy-4-(hydroxymethyl)-1-aminocyclopentane | C₆H₁₃NO₃ | 147.17 | Amino, Hydroxyl (×3) | Cyclopentyl | None |
Protected Amino Derivatives
(1R,2S,4R)-N-Boc-1-amino-2-hydroxycyclopentane-4-carboxylic acid methyl ester incorporates a tert-butoxycarbonyl (Boc) protecting group on the amine and a carboxylic acid methyl ester . The Boc group enhances stability during synthesis but requires deprotection for bioactive applications. The additional hydroxy and carboxylic ester groups introduce synthetic versatility but complicate purification compared to the hydrochloride salt form of the target compound.
Biological Activity
Rac-methyl 2-[(1R,2S)-2-aminocyclopentyl]acetate hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structure and biological properties. This article explores its biological activity, mechanisms of action, synthesis, and potential therapeutic applications.
Chemical Structure and Properties
The compound has the molecular formula C₈H₁₅ClN₁O₂ and exists as a racemic mixture of two enantiomers. The presence of the cyclopentyl group attached to the amino group is crucial for its biological interactions. The hydrochloride salt form enhances solubility, making it suitable for various biological assays and applications.
This compound exhibits its biological effects primarily through interactions with specific receptors and enzymes. These interactions can alter enzyme activity and receptor binding, leading to various physiological responses. Key mechanisms include:
- Receptor Binding : The compound may interact with neurotransmitter receptors, influencing signaling pathways involved in pain modulation and inflammation.
- Enzyme Inhibition : It can inhibit specific enzymes, potentially affecting metabolic pathways related to inflammation and pain.
Biological Activity
Research indicates that this compound possesses several notable biological activities:
- Anti-inflammatory Effects : Studies have shown that this compound can reduce inflammation in models such as carrageenan-induced paw edema in rodents. It significantly decreases paw swelling and inflammatory markers such as nitric oxide and tumor necrosis factor-alpha (TNF-α) .
- Analgesic Properties : The compound has been evaluated for its analgesic effects, demonstrating potential in reducing pain responses in animal models. The exact pathways through which it exerts these effects are still under investigation.
Case Studies
Several studies have explored the biological activity of this compound:
-
Carrageenan-Induced Paw Edema Model :
- Objective : To evaluate the anti-inflammatory effects.
- Method : Subplantar injection of carrageenan was administered to mice, followed by treatment with the compound.
- Results : Significant reduction in paw volume was observed compared to control groups, indicating effective anti-inflammatory action .
-
Receptor Interaction Studies :
- Objective : To assess binding affinity to specific receptors.
- Method : In vitro assays were conducted to measure receptor-ligand interactions.
- Results : The compound demonstrated strong binding affinity to certain neurotransmitter receptors, suggesting its potential as a therapeutic agent for pain management.
Synthesis
The synthesis of this compound involves several steps:
- Formation of Imine Intermediate :
- Cyclopentanone reacts with methylamine to form an imine.
- Esterification :
- The imine is then treated with methanol in the presence of hydrochloric acid to yield the final product.
Applications
Due to its biological activity, this compound has potential applications in:
- Pharmaceutical Development : As a lead compound for developing new anti-inflammatory and analgesic drugs.
- Research Tools : For studying receptor mechanisms and signaling pathways related to pain and inflammation.
Summary Table of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
